molecular formula C12H9BrN4O B11786276 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

Katalognummer: B11786276
Molekulargewicht: 305.13 g/mol
InChI-Schlüssel: YKWCYKJEOJCCDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a triazolo[4,3-a]pyrazine core, a privileged scaffold recognized for its significant role in developing biologically active molecules . The specific bromo and methoxy substituents at the 6 and 8 positions provide distinct handles for further functionalization via cross-coupling and other substitution reactions, allowing researchers to rapidly explore chemical space and create diverse compound libraries. The 3-phenyl group is a key structural feature that can be optimized to enhance binding affinity and selectivity toward specific enzyme targets. The primary research application of this compound is in the synthesis of novel therapeutic agents. Derivatives of the triazolo[4,3-a]pyrazine scaffold have demonstrated a wide range of biological activities, with particularly promising results in the development of kinase inhibitors for cancer treatment and novel antibacterial agents . For instance, some triazolo[4,3-a]pyrazine derivatives have shown excellent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain compounds exhibiting potency comparable to first-line antibiotics like ampicillin . Its mechanism of action is typically associated with its ability to act as a kinase inhibitor, where the planar, nitrogen-rich structure enables selective binding to the ATP-binding pockets of enzymes, thereby modulating key signaling pathways in diseases such as cancer . This product is intended for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H9BrN4O

Molekulargewicht

305.13 g/mol

IUPAC-Name

6-bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C12H9BrN4O/c1-18-12-11-16-15-10(8-5-3-2-4-6-8)17(11)7-9(13)14-12/h2-7H,1H3

InChI-Schlüssel

YKWCYKJEOJCCDM-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=CN2C1=NN=C2C3=CC=CC=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Brom-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin kann verschiedene chemische Reaktionen eingehen, darunter:

    Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

    Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

    Cyclisierung: Es kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

    Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können für Substitutionsreaktionen verwendet werden.

    Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können eingesetzt werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen Derivate ergeben, bei denen verschiedene funktionelle Gruppen das Bromatom ersetzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Brom-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Es wurde gezeigt, dass es Kinasen wie c-Met und VEGFR-2 hemmt, die an Zellproliferation und Angiogenese beteiligt sind. Die Verbindung bindet an die aktiven Zentren dieser Kinasen, verhindert deren Aktivität und hemmt dadurch das Wachstum von Krebszellen.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds containing the triazolo-pyrazine framework exhibit various pharmacological properties:

  • Antitumor Activity : Studies have shown that triazolo derivatives can inhibit cancer cell proliferation. The structural modifications in compounds like 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine may enhance their efficacy against specific cancer types by targeting critical cellular pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
  • Bromodomain Inhibition : Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins. Compounds similar to this compound have been identified as potent inhibitors of bromodomains such as BRD4 and CREBBP. These interactions suggest potential applications in treating diseases like cancer and inflammatory disorders where bromodomain-containing proteins play a crucial role .

Case Studies

Several studies have highlighted the applications of triazolo derivatives in drug discovery:

  • Inhibition of BET Bromodomains : A series of substituted triazolo compounds were evaluated for their ability to inhibit bromodomains associated with various cancers. The findings suggested that specific modifications could enhance selectivity and potency against non-BET bromodomains .
  • Synthesis and Evaluation : Researchers synthesized various analogs of this compound to evaluate their biological activity. These studies focused on optimizing the structure to improve solubility and bioavailability while maintaining or enhancing their inhibitory effects on target proteins .

Wirkmechanismus

The mechanism of action of 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, preventing their activity and thereby inhibiting the growth of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Halogen Position : Bromine at position 6 (vs. 5 or 8) increases steric bulk and may reduce metabolic instability compared to smaller halogens like chlorine .
  • Methoxy vs.
  • Phenyl vs. Nitrophenyl : The phenyl group at position 3 avoids the electron-withdrawing effects of nitro groups, which could reduce reactivity in undesired side reactions .

Physicochemical Properties

Property Target Compound 8-Chloro-3-phenyl Analogue 6-Bromo-8-chloro
Molecular Weight 317.14 (calculated) 230.05 233.45
Predicted LogP ~2.5 ~2.8 ~2.7
Melting Point Not reported Not reported Not reported
Solubility in DMSO High Moderate Moderate

Biologische Aktivität

6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound notable for its complex structure and potential biological activities. This compound features a bromine atom at the 6-position and a methoxy group at the 8-position of the triazole ring, which may enhance its pharmacological profile. The molecular formula is C12H9BrN4O, with a molecular weight of approximately 229.04 g/mol .

The unique structural features of this compound allow for various chemical transformations. The synthesis of this compound can be achieved through multiple methods involving the reaction of appropriate precursors under controlled conditions .

Biological Activities

Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit a wide range of biological activities, including:

  • Antitumor Activity : Compounds related to triazolo[4,3-a]pyrazine have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit the growth of A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells with IC50 values in the low micromolar range .
  • Antibacterial Properties : Some triazolo derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain compounds have shown effectiveness comparable to ampicillin against Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may modulate receptor activities and influence signaling pathways involved in neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific substitution pattern. The presence of bromine and methoxy groups at critical positions enhances its interaction with biological targets compared to other derivatives.

Compound NameStructural FeaturesBiological Activity
5-Amino-[1,2,4]triazolo[4,3-a]pyrazineAmino group at position 5Antitumor activity
8-Amino-[1,2,4]triazolo[4,3-a]pyrazin-3-oneAmino group at position 8Adenosine receptor antagonism
7-Bromo-[1,2,4]triazolo[4,3-a]pyrazinBromine at position 7Potential neuroprotective effects

Antitumor Activity

In a study evaluating various triazolo derivatives for their anticancer potential, compound 22i (structurally similar) exhibited excellent anti-tumor activity against A549 and MCF-7 cell lines with IC50 values of 0.83 ± 0.07 μM and 0.15 ± 0.08 μM respectively. This compound also demonstrated potent inhibition of c-Met kinase at nanomolar levels .

Antibacterial Activity

Another study synthesized several triazolo derivatives and assessed their antibacterial properties using the microbroth dilution method. Among these compounds, one derivative displayed MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating promising antibacterial efficacy .

Q & A

Q. What are the common synthetic routes for 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine?

The synthesis of triazolopyrazine derivatives typically involves cyclization of hydrazine intermediates or modification of preformed heterocycles. A widely used approach starts with 2,3-dichloropyrazine, which undergoes sequential hydrazination, cyclization with acid halides, and N-alkylation to introduce substituents at positions 3 and 7 . For 6-bromo-8-methoxy derivatives, bromination and methoxy group introduction can occur during intermediate stages. For example, halogenation at position 6 may utilize bromine or brominating agents under controlled conditions, while methoxy groups are introduced via nucleophilic substitution or protective group strategies .

Q. How do substituents at positions 3, 6, and 8 influence the compound's reactivity and bioactivity?

  • Position 3 (phenyl group): Aromatic substituents enhance π-π stacking interactions with biological targets, improving binding affinity. For instance, phenyl groups in triazolopyrazines have been linked to kinase inhibition (e.g., c-Met/VEGFR-2) .
  • Position 6 (bromine): Bromine acts as an electron-withdrawing group, stabilizing the heterocycle and directing electrophilic substitution. It also increases lipophilicity, enhancing membrane permeability in antimicrobial assays (MICs ~12.5 µg/mL against gram-negative bacteria) .
  • Position 8 (methoxy): Methoxy groups improve solubility and modulate electronic effects, potentially reducing oxidative degradation .

Advanced Research Questions

Q. What strategies optimize the synthesis of triazolopyrazine derivatives with electron-withdrawing groups like bromine?

Optimization involves:

  • Halogenation Timing: Introducing bromine early in the synthesis (e.g., brominating pyrazine precursors) avoids side reactions in later stages .
  • Reagent Selection: Using carbonyldiimidazole (CDI) for cyclization ensures efficient coupling of hydrazine intermediates with carboxylic acids, minimizing byproducts .
  • Solvent and Temperature: Anhydrous DMFA at 100°C promotes high yields (e.g., 73% for analogous triazolopyridines) while maintaining regioselectivity .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from differences in:

  • Assay Conditions: Variability in MIC/MBC values (e.g., 12.5–25 µg/mL) may stem from bacterial strain differences or nutrient media composition .
  • Compound Purity: Impurities like oxidation byproducts (e.g., 3,8-dione derivatives) can skew results. Rigorous HPLC analysis (≤0.5% impurities) and potentiometric titration (99–101% purity) are critical .
  • Structural Confirmation: NMR and elemental analysis ensure correct regiochemistry, as misassignment of substituent positions (e.g., bromine vs. methoxy) can alter activity .

Q. What advanced analytical methods ensure purity and structural integrity of triazolopyrazines?

  • Potentiometric Titration: Quantifies active substance content (99.0–101.0%) using 0.1 M perchloric acid in anhydrous acetic acid, with uncertainty ≤0.22% .
  • HPLC: Detects impurities (e.g., semiproducts or degradation byproducts) with detection limits <0.1%. Mobile phases optimized for polar triazolopyrazines include acetonitrile/water gradients .
  • Spectroscopic Techniques: ¹H NMR confirms substituent positions, while IR identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .

Q. How can molecular docking guide the design of triazolopyrazine derivatives for specific pharmacological targets?

  • Target Selection: Prioritize proteins with hydrophobic pockets (e.g., PDE2, c-Met) where bromine and phenyl groups enhance binding. Docking studies using PDB structures (e.g., 3LD6 for 14-α-demethylase) predict binding modes and affinity .
  • SAR Analysis: Linear lipophilic moieties at the meta-position of the phenyl ring improve selectivity (e.g., PDE2 inhibitors with IC₅₀ <10 nM) .
  • Free Energy Perturbation (FEP): Computes relative binding energies for substituent optimization, reducing experimental trial-and-error .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.